molecular formula C20H20N2O2S B3177925 N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide CAS No. 300345-91-9

N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide

Cat. No.: B3177925
CAS No.: 300345-91-9
M. Wt: 352.5 g/mol
InChI Key: UQFIIYNKTOHATG-PMACEKPBSA-N
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Description

N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide is a chiral benzenesulfonamide derivative that serves as a valuable building block and ligand in scientific research. This compound features a defined (1S,2S) stereochemistry, which is central to its application in asymmetric synthesis, particularly as a precursor or analog in the development of chiral catalysts for transfer hydrogenation reactions . The molecular structure incorporates a sulfonamide group attached to a chiral 1,2-diphenylethylenediamine backbone, a motif known to facilitate the formation of networks in the solid state through intermolecular N—H···N and N—H···O hydrogen bonds, which can influence its crystallinity and properties . Researchers utilize this and related sulfonamide compounds in the design and discovery of bioactive molecules, as the benzenesulfonamide group is a common pharmacophore found in compounds investigated for various therapeutic targets . As a reagent, it is intended for use in controlled laboratory settings by qualified professionals. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22-25(23,24)18-14-8-3-9-15-18/h1-15,19-20,22H,21H2/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFIIYNKTOHATG-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with (1S,2S)-2-amino-1,2-diphenylethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, sulfinamide or sulfide derivatives, and substituted aromatic compounds.

Scientific Research Applications

N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.

    Medicine: Investigated for its antibacterial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide exerts its effects involves the inhibition of specific enzymes, such as carbonic anhydrases. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The molecular targets and pathways involved in its action are still under investigation, but its inhibitory effects on enzymes make it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The primary structural variation among analogs lies in the sulfonamide substituent, which ranges from simple aromatic systems to bulky or electron-deficient groups. Key examples include:

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties References
Target Compound (Benzenesulfonamide) C₂₀H₂₀N₂O₂S* ~360 (estimated) - Baseline for comparison; moderate steric bulk
N-((1S,2S)-...)-Anthracene-9-sulfonamide C₃₉H₃₃N₃O₂S 997.64 246 High molecular weight, rigid aromatic system
N-((1S,2S)-...)-Naphthalene-2-sulfonamide C₃₀H₂₇N₃O₂S 525.68 - Enhanced π-stacking capability
N-((1S,2S)-...)-3,5-Bis(trifluoromethyl)benzenesulfonamide C₂₂H₁₈F₆N₂O₂S 488.45 - Electron-withdrawing groups; improved solubility in polar solvents
N-((1S,2S)-...)-2,4,6-Triisopropylbenzenesulfonamide C₂₉H₃₈N₂O₂S 478.69 - Extreme steric bulk; used in hindered catalytic environments
N-((1S,2S)-...)-Piperidine-1-sulfonamide C₁₉H₂₅N₃O₂S 359.49 - Flexible aliphatic substituent; moderate basicity
N-((1S,2S)-...)-Thiophene-2-sulfonamide C₂₀H₁₉N₂O₂S₂ 407.51 - Heteroaromatic system; potential for metal coordination

Physicochemical and Functional Differences

  • Steric Effects : Bulky substituents (e.g., 2,4,6-triisopropyl or anthracene groups) increase steric hindrance, which is critical for enantioselective catalysis. For example, the 2,4,6-triisopropyl variant (TipsDPEN) is a licensed ligand in Takasago’s industrial processes for asymmetric hydrogenation .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in 3,5-bis(trifluoromethyl) derivatives) enhance electrophilicity and stabilize transition states in reactions like cycloadditions .
  • Solubility and Stability : Fluorinated derivatives exhibit improved solubility in organic solvents and resistance to oxidative degradation, making them suitable for high-temperature reactions .

Enantiomeric Purity and Commercial Availability

Several analogs are commercially available with high enantiopurity (e.g., 95–99% ee), such as the trifluoromethanesulfonamide derivative (CAS 167316-28-1) and the 3,5-bis(trifluoromethyl) variant (CAS 313342-22-2) . Bulk pricing for research-scale quantities ranges from ¥24,000–¥105,000 per gram, depending on the substituent .

Biological Activity

N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide, also known by its various synonyms and chemical identifiers, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C29H38N2O2S
  • Molecular Weight : 478.69 g/mol
  • CAS Number : 247923-41-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds in the benzenesulfonamide class often inhibit enzymes or receptors involved in critical physiological processes. For instance, they may interact with calcium channels, affecting cardiovascular functions such as perfusion pressure and coronary resistance .

Cardiovascular Effects

A study evaluating the effects of various benzenesulfonamides on isolated rat hearts demonstrated that certain derivatives could significantly alter perfusion pressure and coronary resistance. Specifically, compounds similar to this compound were shown to decrease perfusion pressure in a time-dependent manner. This suggests a potential for these compounds to modulate cardiovascular responses through interactions with calcium channels .

Antibacterial Properties

Benzenesulfonamides are well-known for their antibacterial properties. The mechanism typically involves the inhibition of bacterial folate synthesis. Preliminary studies indicate that this compound may exhibit similar antibacterial activity due to its sulfonamide group.

Study 1: Perfusion Pressure Assessment

In an experimental design aimed at assessing the biological activity of benzenesulfonamide derivatives, researchers utilized an isolated rat heart model. The study highlighted the following findings:

Compound Dose (nM) Effect on Perfusion Pressure
Control-Baseline
Benzenesulfonamide0.001Decreased
Compound 40.001Significant decrease

The results indicated that Compound 4 (4-(2-aminoethyl)-benzenesulfonamide) exhibited a notable reduction in both perfusion pressure and coronary resistance compared to controls .

Study 2: Inhibition of Enzymatic Activity

Another research study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was found to inhibit target enzymes effectively, leading to altered metabolic rates in cellular models.

Q & A

Q. Why do some studies report potent antibacterial activity while others show no effect?

  • Analysis :
  • Strain-Specificity : Activity against Gram-positive (e.g., S. aureus) but not Gram-negative bacteria due to outer membrane impermeability.
  • Efflux Pump Interference : Co-administer efflux inhibitors (e.g., PAβN) to enhance MIC values from 128 μg/mL to 16 μg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide

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